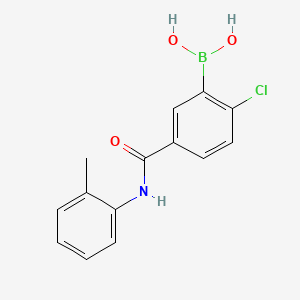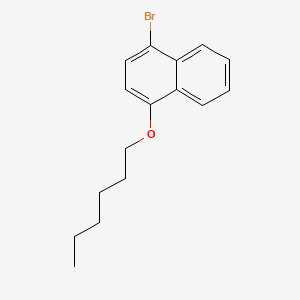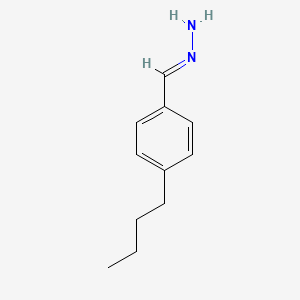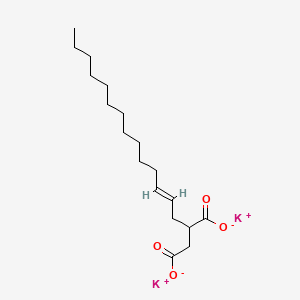
Dipotassium tetradec-2-enylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium tetradec-2-enylsuccinate is a chemical compound with the molecular formula C18H30K2O4 and a molecular weight of 388.625 g/mol . . This compound is characterized by its unique structure, which includes a tetradec-2-enyl group attached to a succinic acid backbone, with two potassium ions balancing the charge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium tetradec-2-enylsuccinate typically involves the reaction of tetradec-2-en-1-ol with succinic anhydride in the presence of a base such as potassium hydroxide . The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the dipotassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium tetradec-2-enylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the tetradec-2-enyl group to a single bond.
Substitution: The succinate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated alkanes.
Substitution: Formation of substituted succinates.
Applications De Recherche Scientifique
Dipotassium tetradec-2-enylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin conditions.
Mécanisme D'action
The mechanism of action of dipotassium tetradec-2-enylsuccinate involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipotassium tetradecylsuccinate
- Dipotassium hexadec-2-enylsuccinate
- Dipotassium octadec-2-enylsuccinate
Uniqueness
Dipotassium tetradec-2-enylsuccinate is unique due to its specific chain length and degree of unsaturation, which confer distinct physicochemical properties. These properties make it particularly effective as a surfactant and antimicrobial agent compared to its analogs .
Propriétés
Numéro CAS |
57170-02-2 |
|---|---|
Formule moléculaire |
C18H30K2O4 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
dipotassium;2-[(E)-tetradec-2-enyl]butanedioate |
InChI |
InChI=1S/C18H32O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(21)22)15-17(19)20;;/h12-13,16H,2-11,14-15H2,1H3,(H,19,20)(H,21,22);;/q;2*+1/p-2/b13-12+;; |
Clé InChI |
KOQJWUWGOWQPIU-HPAIREQNSA-L |
SMILES isomérique |
CCCCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
SMILES canonique |
CCCCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


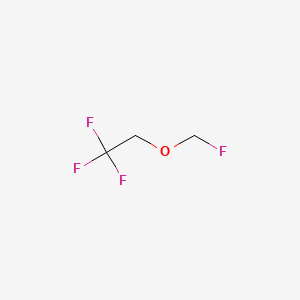
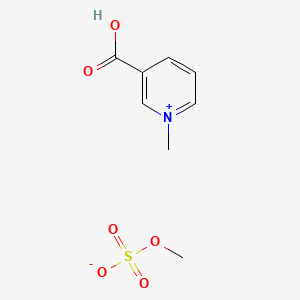
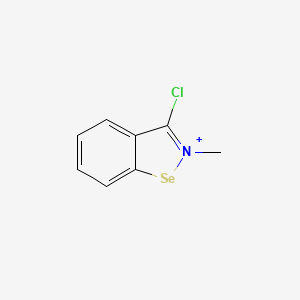


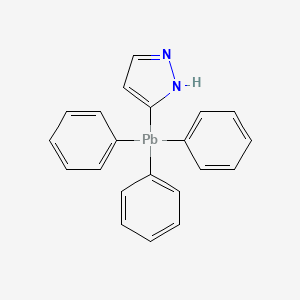
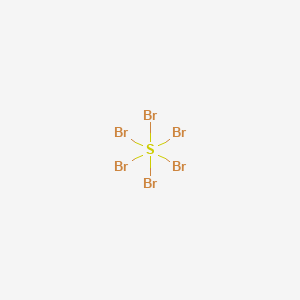
![[3-[[4-[[4-[Hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]carbamoyl]benzoyl]amino]phenyl]-(1-methylpyridin-4-ylidene)azanium](/img/structure/B12650363.png)
